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The following table synthesizes data from studies testing veliparib in various combinations, highlighting the

models used, key findings, and outcomes.

Combination Study Model / Key Findings & .
. . . Efficacy & Outcome
Therapy Patient Population Mechanism
Veliparib + Phase | in patients Synergy between PARP Trial terminated due to high
Liposomal with advanced solid & TOP1 inhibitors; Gl toxicity (diarrhea);
Irinotecan (nal-IRI) tumors (N=18) [1] "gapped schedule" to precluded dose escalation
reduce toxicity. [1].
Veliparib + FOLFIRI  Phase | in patients PARP inhibition Acceptable safety; RP2D:
with advanced solid potentiates irinotecan- 200 mg BID. Preliminary
tumours (N=92) [2] induced DNA damage. antitumour activity (17.6%
ORR) [2].
Veliparib + Preclinical NCI- Temozolomide-driven 22% (11/50) of PDX
Temozolomide MPACT trial in 51 activity; sensitivity models responded.
Patient-Derived correlated with MGMT Confirmed temozolomide
Xenograft (PDX) deficiency. as effective in MGMT-
models [3] deficient tumors [3].
Veliparib + Phase | in patients Triple combination to Antitumor activity in heavily
Cisplatin + with refractory solid create "BRCA null-like" pre-treated patients,
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Combination Study Model / Key Findings & .

) ) ) Efficacy & Outcome
Therapy Patient Population Mechanism
Berzosertib (ATR tumors (N=53) [4] phenotype and including those with intact
inhibitor) overwhelm DNA repair. DNA repair mechanisms

[4].

Preclinical Experimental Protocols

The methodologies from the NCI-MPACT preclinical study provide a robust framework for evaluating

veliparib combinations in patient-derived models.

e Model Selection and Validation: The study used 51 Patient-Derived Xenograft (PDX) models from
the NCI's Patient-Derived Models Repository (PDMR) [3]. These models were selected based on the
presence of predefined "actionable mutations of interest” (aMOI) relevant to the DNA repair pathway

[3]. Each model underwent rigorous credentialing:

o Pathological review to confirm histology matches the original human tumor [3].

o Genomic identity validation via short tandem repeat (STR) profiling [3].

o Molecular characterization through whole exome sequencing (WES) and whole
transcriptome sequencing (RNA-Seq) [3].

e In Vivo Dosing and Treatment Schedule: PDX-bearing mice were treated with all four NCI-

MPACT clinical trial regimens, including veliparib + temozolomide [3].

o Veliparib was administered orally [3].

o Temozolomide was administered orally [3].

o Treatment response was measured using durability-based metrics, specifically relative
median time to tumor quadrupling event-free survival and duration of tumor regression [3].

e Biomarker Analysis: To understand the drivers of treatment response, researchers analyzed:

o MGMT promoter methylation status using a validated PCR-based assay [3].

o MGMT protein expression by immunohistochemistry (IHC) [3].

o Correlation of MGMT mRNA levels with promoter methylation and treatment response across a
large cohort of PDX models [3].
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Mechanisms of Action & Signhaling Pathways

Veliparib's activity is based on its role as a PARP inhibitor, which disrupts the repair of DNA damage. The

diagram below illustrates the core mechanism of synthetic lethality achieved by combining veliparib with

DNA-damaging agents.
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This diagram illustrates the core mechanism behind veliparib's efficacy:

¢ Synthetic Lethality in HR-Deficient Cells: In healthy cells, DNA damage is repaired. In HR-deficient
cancer cells (e.g., with BRCA mutations), veliparib combination therapy causes irreparable damage,
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leading to selective cancer cell death [5] [6].

e Combination Rationale: Veliparib is combined with DNA-damaging agents (e.g., temozolomide,
cisplatin) to increase the burden of DNA lesions, overwhelming the cancer cell's repair capacity and
enhancing cell death [4] [3].

Key Takeaways for Researchers

e Focus on Predictive Biomarkers: A critical finding is that MGMT deficiency is a strong predictor of
response to the veliparib and temozolomide combination, independent of tumor histology [3]. This
highlights the need for thorough biomarker stratification in preclinical and clinical studies.

e Strategic Scheduling is Crucial: The failure of the liposomal irinotecan combination due to toxicity,
contrasted with the success of the "gapped" schedule in the CRLX101 (nanoparticle camptothecin)
and olaparib trial, underscores that drug scheduling can be as important as the combination
itself [1] [7].

o Explore Novel Combinations to Overcome Resistance: The promising activity of the triple
combination (veliparib, cisplatin, berzosertib) in refractory tumors provides a roadmap for targeting
advanced diseases. Strategies that simultaneously attack multiple nodes in the DNA damage
response pathway can overcome resistance seen with single agents [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Veliparib in Combination Therapies: Preclinical & Clinical

Evidence]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548583#veliparib-preclinical-studies-solid-tumor-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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